SC 44914 Exhibits 8-Fold Higher Potency Against C. difficile Compared to Analog SC-44942A
SC 44914 demonstrates significantly greater antibacterial activity against Clostridium difficile compared to the structurally related quinoxaline analog SC-44942A [1]. The MIC90 value for SC 44914 is ≤0.06 μg/mL, while SC-44942A has an MIC90 of 0.5 μg/mL under identical assay conditions, representing an 8-fold difference in potency [1].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | ≤0.06 μg/mL |
| Comparator Or Baseline | SC-44942A: 0.5 μg/mL |
| Quantified Difference | 8-fold more potent |
| Conditions | Agar dilution method against 20 clinical isolates of C. difficile |
Why This Matters
This substantial potency differential demonstrates that minor structural modifications within the quinoxaline class profoundly impact target engagement, making SC 44914 a more potent tool compound for C. difficile studies.
- [1] Segreti J, et al. In vitro activity of new quinoxaline compounds against Campylobacter species and Clostridium difficile. Diagn Microbiol Infect Dis. 1993 Aug-Sep;17(2):177-9. PMID: 8243041. View Source
